Product packaging for (6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide(Cat. No.:CAS No. 137328-52-0)

(6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

Cat. No.: B1675612
CAS No.: 137328-52-0
M. Wt: 395.5 g/mol
InChI Key: IMSDOBUYDTVEHN-ILMFXRJHSA-N
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Description

Historical Context of Ergoline (B1233604) Compounds in Receptor Pharmacology

The history of ergoline alkaloids in medicine dates back centuries, with early uses of ergot, a fungus containing these compounds, by midwives to stimulate labor. wikipedia.org Modern pharmacological interest intensified with the isolation and characterization of specific ergoline derivatives. wikipedia.org Early research focused on their potent effects, such as vasoconstriction, which was attributed to compounds like ergotamine. wikipedia.orghowmed.net The discovery of lysergic acid diethylamide (LSD), another ergoline derivative, by Albert Hofmann further highlighted the profound interactions of these compounds with central nervous system receptors, particularly those involving serotonin (B10506). wikipedia.org

The diverse pharmacological profiles of ergoline derivatives arise from their ability to act as agonists, partial agonists, or antagonists at different receptor subtypes. This promiscuity, while presenting challenges, also offered opportunities to dissect the roles of various receptors in physiological processes. The development of synthetic ergoline derivatives allowed for the exploration of structure-activity relationships, leading to compounds with greater selectivity for specific receptor targets, including those within the serotonergic system. cambridge.org

Overview of Serotonin Receptor Systems and Their Physiological Roles

Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter and signaling molecule involved in a vast array of physiological functions in both the central and peripheral nervous systems. sajaa.co.zawikipedia.orgfrontiersin.org The effects of serotonin are mediated through a diverse family of receptors, classified into seven main families (5-HT1 to 5-HT7), with multiple subtypes within these families, totaling at least 14 distinct receptor subtypes. wikipedia.orgmdpi.com

These receptors are found in numerous tissues and organs, including the brain, gastrointestinal tract, and cardiovascular system, mediating both excitatory and inhibitory neurotransmission. sajaa.co.zawikipedia.orgwikidoc.org Serotonin receptors modulate the release of other neurotransmitters like dopamine (B1211576), norepinephrine, glutamate, and GABA, and influence various processes such as mood, cognition, sleep, appetite, body temperature, and vascular function. sajaa.co.zawikipedia.orgfrontiersin.orgfrontiersin.org

The complexity of the serotonergic system lies in the varied signaling mechanisms coupled to its receptors. Most 5-HT receptors are G protein-coupled receptors, activating different intracellular signaling cascades (e.g., coupled to Gi, Gq, or Gs proteins), while the 5-HT3 receptor is a ligand-gated ion channel. wikipedia.orgmdpi.com This diversity in receptor subtypes and signaling pathways allows serotonin to exert fine-tuned control over numerous physiological processes.

Identification and Significance of LY 215840 within the Ergoline Class

LY 215840 is a synthetic compound belonging to the ergoline and lysergamide (B1675752) classes. wikipedia.orgontosight.aiwikipedia.org Developed by Eli Lilly, it was identified through research into ergoline derivatives and their interactions with neurotransmitter receptors. wikipedia.orgnih.gov Its significance lies in its specific pharmacological profile, particularly its activity as a potent and selective antagonist at certain serotonin receptor subtypes. wikipedia.orgtocris.com

Research has demonstrated that LY 215840 acts as an antagonist at both the 5-HT2 and 5-HT7 receptors. wikipedia.orgtocris.com This dual antagonism distinguishes it within the broader class of ergoline compounds, which often exhibit activity at multiple receptor types, including dopamine receptors. wikipedia.orgcambridge.orgontosight.aiontosight.ai The selectivity of LY 215840 for 5-HT2 and 5-HT7 receptors has made it a valuable tool for investigating the specific roles of these receptor subtypes in various physiological and pathological contexts. wikipedia.orgnih.govphysiology.orgphysiology.orgoup.comnih.gov

Detailed research findings on LY 215840 have focused on its binding affinity and functional antagonism at 5-HT2 and 5-HT7 receptors. Studies have shown its ability to block 5-HT2 receptors in vascular tissues and platelets, and to inhibit 5-HT-induced responses mediated by 5-HT7 receptors, such as relaxation in certain blood vessels and effects on aldosterone (B195564) secretion. wikipedia.orgnih.govphysiology.orgphysiology.orgoup.comnih.gov These findings highlight the compound's utility as a pharmacological probe for dissecting serotonergic pathways.

The chemical structure of LY 215840, an ergoline-8-carboxamide derivative with specific substituents and stereochemistry, contributes to its unique receptor binding profile. ontosight.ai

Here is a summary of key pharmacological properties of LY 215840:

PropertyValue/ObservationSource Index
Compound ClassErgoline, Lysergamide derivative1, 3, 12
Primary Receptor TargetsSerotonin 5-HT2, Serotonin 5-HT71, 6, 21
Activity at 5-HT2Potent antagonist1, 10, 21
Activity at 5-HT7Potent antagonist1, 6, 14, 16, 17, 18, 21
Effect on Vascular 5-HT2Blocks contraction10
Effect on Platelet 5-HT2Inhibits 5-HT-amplified aggregation10
Effect on 5-HT-induced cAMP (5-HT7)Reduces formation6, 17, 18, 21
Effect on Aldosterone Secretion (5-HT7)Reduces stimulatory effect of serotonin6, 17, 18, 21

This specific antagonistic activity at 5-HT2 and 5-HT7 receptors underscores the significance of LY 215840 as a research tool for understanding the roles of these receptors and potentially exploring therapeutic avenues related to their modulation. nih.govphysiology.orgoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33N3O2 B1675612 (6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide CAS No. 137328-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137328-52-0

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C24H33N3O2/c1-14(2)27-13-15-11-21-18(17-6-4-8-20(27)23(15)17)10-16(12-26(21)3)24(29)25-19-7-5-9-22(19)28/h4,6,8,13-14,16,18-19,21-22,28H,5,7,9-12H2,1-3H3,(H,25,29)/t16-,18-,19+,21-,22-/m1/s1

InChI Key

IMSDOBUYDTVEHN-ILMFXRJHSA-N

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)N[C@H]4CCC[C@H]4O)C5=C2C1=CC=C5

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ergoline-8-carboxamide, N-(2-hydroxycyclopentyl)-6-methyl-1-(1-methylethyl)-, (8beta(1S,2R))-
LY 215840
LY-215840
LY215840

Origin of Product

United States

Pharmacological Characterization of Ly 215840 As a Receptor Antagonist

Affinities and Selectivity Profile for Serotonin (B10506) Receptor Subtypes

The affinity and selectivity profile of a compound for different receptor subtypes are crucial aspects of its pharmacological characterization. LY 215840 demonstrates varying affinities across the spectrum of serotonin receptors, with notable potency at the 5-HT7 and 5-HT2A subtypes. rndsystems.com

High-Affinity Antagonism of 5-HT7 Receptors

LY 215840 is recognized as a high-affinity ligand for the 5-HT7 receptor. rndsystems.comnih.govoup.com Studies have shown that LY 215840 blocks serotonin-induced relaxation in tissues such as the canine coronary artery, an effect mediated by 5-HT7 receptors. nih.govresearchgate.net The compound has demonstrated high affinity for the human 5-HT7 receptor, with a reported Ki value of 14.7 nM. nih.govresearchgate.net This high affinity is also reflected in functional studies, where LY 215840 inhibits 5-HT-induced responses mediated by 5-HT7 receptors, such as aldosterone (B195564) secretion and cAMP formation in rat glomerulosa cells. oup.comnih.gov

Antagonistic Activity at 5-HT2A Receptors

In addition to its high affinity for 5-HT7 receptors, LY 215840 also exhibits antagonistic activity at 5-HT2A receptors. rndsystems.com It is described as a potent 5-HT2 receptor antagonist. nih.gov Studies in rat jugular vein have shown that LY 215840 blocks 5-HT2 receptors that mediate contraction in vitro. nih.gov Furthermore, in vivo studies in rats demonstrated that LY 215840 was a potent 5-HT2 receptor antagonist, effectively blocking the pressor response to intravenously administered 5-HT. nih.gov The blockade of vascular 5-HT2 receptors by LY 215840 has been shown to be selective over other vascular receptors that modulate vasoconstriction, such as alpha-1, beta-1 receptors, or angiotensin II receptors. nih.gov

Comparative Analysis with Other Serotonin Receptor Ligands

Comparing the affinity of LY 215840 with other serotonin receptor ligands provides context for its selectivity profile. While LY 215840 possesses high affinity for both 5-HT7 and 5-HT2 receptors, its affinity for 5-HT7 receptors appears to be particularly high relative to some other ergoline (B1233604) derivatives. nih.govresearchgate.net For instance, other ergoline esters and amides, such as LY53857, sergolexole, and amesergide, possessed similar 5-HT2 receptor affinity but relatively lower affinity for the 5-HT7 receptor compared to LY 215840. nih.govresearchgate.net This suggests a degree of selectivity for 5-HT7 receptors within the ergoline class. LY 215840 has been noted as a high-affinity 5-HT7 receptor ligand that blocks 5-HT-induced relaxation, and this effect was independent of the 5-HT2 receptor affinity of related ergolines. nih.gov

The following table summarizes some reported affinity data for LY 215840:

Receptor SubtypeAffinity (Ki)Species/TissueReference
5-HT714.7 nMHuman nih.govresearchgate.net
5-HT2Not specifiedRat jugular vein nih.gov
5-HT2Not specifiedRabbit/Human platelets nih.gov

Note: Specific Ki values for 5-HT2 receptors were not consistently available in the provided snippets, although antagonistic activity is clearly indicated.

Competitive Antagonism Mechanisms

The mechanism by which an antagonist interacts with its receptor is a fundamental aspect of its pharmacological profile. LY 215840 has been shown to act as a competitive antagonist at serotonin receptors. nih.govphysiology.org Competitive antagonism occurs when the antagonist binds reversibly to the same site as the agonist, thereby preventing the agonist from binding and exerting its effect. uam.esnih.gov

Schild Analysis in Receptor Binding Studies

Schild analysis is a classical pharmacological method used to characterize the nature of receptor antagonism and determine the affinity of a competitive antagonist. uam.esnih.govmefst.hr A Schild plot, generated by plotting log(concentration ratio - 1) against the log of the antagonist concentration, provides information about the competitive nature of the antagonism and the pA2 value. uam.es A linear Schild plot with a slope close to unity is indicative of simple competitive antagonism. uam.esnih.govmefst.hr

Studies investigating the effect of LY 215840 on 5-HT-induced responses have employed Schild analysis. For example, in rat adrenocortical slices, Schild analysis of the inhibition of 5-HT-induced aldosterone secretion by LY 215840 yielded a linear regression with a slope of 0.94, which is close to unity, supporting a competitive mechanism of antagonism at the 5-HT7 receptor in this tissue. oup.com Similarly, studies in porcine pial veins showed that LY 215840 caused a parallel, rightward shift of 5-HT concentration-response curves, suggesting a competitive nature in blocking 5-HT-induced inhibition of rhythmic contractions. physiology.org

Apparent Antagonist Dissociation Constants (pA2 and pKB)

The potency of a competitive antagonist is often expressed as its pA2 or pKB value. The pA2 value is the negative logarithm of the molar concentration of the antagonist that requires a twofold increase in the agonist concentration to elicit the same response. uam.esgraphpad.com In the case of simple competitive antagonism with a Schild slope of unity, the pA2 value is theoretically equal to the negative logarithm of the antagonist dissociation constant (pKB). uam.esnih.gov The pKB value represents the negative log of the molar concentration of the antagonist that would occupy 50% of the receptors in the absence of agonist at equilibrium. uam.es

For LY 215840, pA2 and pKB values have been determined in various functional assays. In rat glomerulosa cells, the potency of LY 215840 to inhibit 5-HT-induced steroidogenesis was determined to have a pA2 value of 8.85. oup.comoup.com The potency for inhibiting 5-HT-induced cAMP accumulation in the same cells was found to have a pKB value of 8.26. rndsystems.comoup.comoup.comtocris.com These values were noted to be similar, with the slight difference potentially attributed to the different experimental approaches used (tissue slices vs. dispersed cells). oup.comoup.com Another study reported a pA2 value of 8.3 for the blockage of 5-HT-evoked relaxation in canine coronary artery by LY 215840. oup.comresearchgate.net

The following table presents reported pA2 and pKB values for LY 215840:

Receptor SubtypeAssayValue (pA2 or pKB)Species/TissueReference
5-HT7Inhibition of aldosterone secretionpA2 = 8.85Rat glomerulosa cells oup.comoup.com
5-HT7Inhibition of cAMP formationpKB = 8.26Rat glomerulosa cells rndsystems.comoup.comoup.comtocris.com
5-HT7Blockage of relaxationpA2 = 8.3Canine coronary artery oup.comresearchgate.net
5-HT7Inhibition of rhythmic contractionspKB (not determined)Porcine pial veins physiology.org

Note: While competitive antagonism was indicated in porcine pial veins, a specific pKB value was not determined in the provided information. physiology.org

Molecular and Cellular Mechanisms of Action of Ly 215840

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways

The 5-HT7 receptor is a GPCR that, upon activation by serotonin (B10506), primarily couples to the stimulatory Gs alpha subunit (Gαs). nih.govwikipedia.org This interaction initiates a signaling cascade that LY215840 disrupts. As an antagonist, LY215840 binds to the 5-HT7 receptor but does not induce the conformational change necessary for G-protein activation, thereby preventing the initiation of the downstream signaling cascade. Research indicates that antagonist interaction with the 5-HT7 receptor can lead to a potent inhibition of adenylyl cyclase activity. nih.gov

The canonical signaling pathway for the 5-HT7 receptor involves the activation of the enzyme adenylyl cyclase by the Gαs subunit. nih.govfrontiersin.org Adenylyl cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). youtube.com By acting as an antagonist, LY215840 prevents the Gαs-mediated stimulation of adenylyl cyclase. nih.gov This inhibitory action is a direct consequence of blocking the receptor and preventing its coupling to the Gs protein. nih.gov Studies have shown that for the 5-HT7 receptor, this inhibition of adenylyl cyclase by antagonists is a fundamental property of the receptor's pharmacology. nih.gov

A direct result of the inhibition of adenylyl cyclase activity is the reduction of intracellular cAMP formation. nih.gov The second messenger cAMP is a pivotal molecule in numerous cellular processes, and its synthesis is tightly regulated. LY215840 has been demonstrated to effectively reduce the formation of cAMP that is induced by serotonin. The potency of this inhibition is quantified by its pKb value of 8.26, indicating a high affinity for blocking this pathway. This reduction in cAMP levels prevents the activation of its primary downstream effectors, thereby altering cellular function.

G-protein coupled receptors are categorized into families based on the alpha subunit they associate with, such as Gαs, Gαi, and Gαq. frontiersin.org The 5-HT7 receptor is canonically coupled to Gαs, which stimulates adenylyl cyclase. nih.govnih.gov The entire signaling pathway is therefore referred to as a Gs-coupled pathway. youtube.com LY215840's role as a 5-HT7 antagonist means it specifically interrupts this Gs-mediated signaling cascade. nih.gov By preventing the activation of the Gs protein, it halts the signal transduction at an early and critical stage, preventing the widespread cellular effects that would normally result from increased cAMP levels. nih.gov While the 5-HT7 receptor is primarily linked to Gs proteins, it has also been shown to couple to G12 proteins, which can influence neuronal cytoarchitecture through different pathways. nih.govresearchgate.net

ParameterEffect of 5-HT7 Receptor Activation (by Serotonin)Effect of LY215840 (5-HT7 Antagonist)Key Reference
G-Protein CouplingActivates Gs and G12 proteinsPrevents Gs and G12 protein activation nih.govnih.gov
Adenylyl Cyclase ActivityStimulatesInhibits nih.govnih.gov
Cyclic AMP (cAMP) FormationIncreasesReduces (pKb = 8.26) nih.gov

Influence on Intracellular Calcium Homeostasis

Beyond the canonical cAMP pathway, the activation of 5-HT7 receptors has been associated with the modulation of intracellular calcium (Ca2+) levels, a critical second messenger that governs a vast array of cellular functions. This regulation can occur through various mechanisms, including the influx of extracellular calcium via ion channels.

Research has linked the activation of 5-HT7 receptors to an increase in calcium influx through T-type calcium channels. These are low-voltage activated channels that play significant roles in the rhythmic firing patterns of neurons and other excitable cells. nih.gov By antagonizing the 5-HT7 receptor, LY215840 is expected to block or significantly reduce this serotonin-induced calcium influx. This action would prevent the rise in intracellular calcium concentration that is dependent on T-type channel activity, thereby influencing cellular excitability and downstream calcium-dependent signaling events.

The signaling pathways of cAMP and calcium are often interconnected. One of the primary downstream effectors of cAMP is Protein Kinase A (PKA). nih.gov The activation of PKA occurs when cAMP binds to its regulatory subunits, causing them to dissociate from and activate the catalytic subunits. nih.gov These active catalytic subunits then phosphorylate a multitude of substrate proteins, leading to diverse cellular responses.

Since LY215840 inhibits the formation of cAMP, it consequently prevents the activation of PKA. nih.gov This interruption of the cAMP/PKA signaling axis has significant implications, as PKA is involved in regulating gene expression, metabolism, and ion channel function. Furthermore, some cellular effects mediated by the 5-HT7 receptor, such as the activation of the protein kinase B (Akt) pathway, require increases in both cAMP and intracellular Ca2+, highlighting the intricate interplay between these second messenger systems. nih.gov By reducing both cAMP formation and potentially Ca2+ influx, LY215840 can exert complex regulatory effects on multiple downstream signaling networks.

ParameterEffect of 5-HT7 Receptor Activation (by Serotonin)Effect of LY215840 (5-HT7 Antagonist)Key Reference
T-Type Calcium Channel InfluxIncreasesReduces/Blocks nih.gov
Intracellular Ca2+IncreasesPrevents increase nih.gov
Protein Kinase A (PKA) ActivityIncreases (via cAMP)Decreases/Prevents activation nih.gov

In Vitro and Ex Vivo Pharmacological Effects of Ly 215840

Effects on Hormone Secretion in Adrenocortical Tissues

Inhibition of 5-HT-Induced Aldosterone (B195564) Production in Rat Glomerulosa Cells and Adrenocortical Slices

Studies have demonstrated that LY 215840 acts as an antagonist at 5-HT7 receptors in rat adrenocortical tissues, leading to the inhibition of 5-HT-induced aldosterone production. In perifused rat adrenocortical slices, graded concentrations of 5-HT induced a dose-dependent stimulation of aldosterone secretion. The presence of LY 215840 (1–31 nM) shifted the 5-HT response curve to the right in a concentration-dependent manner. Schild analysis indicated a pA2 value of 8.85, suggesting competitive antagonism. oup.comoup.com LY 215840 also significantly reduced the stimulatory effect of 5-HT on cAMP formation in freshly dispersed rat glomerulosa cells. oup.comoup.comresearchgate.net Incubation with 5-HT (10 nM to 10 µM) resulted in a dose-related increase in cAMP formation. LY 215840 (100 nM) shifted this concentration-response curve to the right, with an average pKB value of 8.26. oup.comoup.com The potency of LY 215840 in inhibiting 5-HT-induced steroidogenesis (pA2 = 8.85) and cAMP accumulation (pKB = 8.26) were found to be similar. oup.comoup.com

EffectModelPotency (pA2 or pKB)
Inhibition of 5-HT-induced AldosteronePerifused Rat Adrenocortical Slices8.85 (pA2)
Inhibition of 5-HT-induced cAMPDispersed Rat Glomerulosa Cells8.26 (pKB)

Vascular Smooth Muscle Responses

Blockade of 5-HT-Evoked Relaxation in Canine Coronary Artery

LY 215840 has been shown to block 5-HT-evoked relaxation in canine coronary artery. This effect is mediated through its action as a high-affinity 5-HT7 receptor ligand. The potency of LY 215840 in blocking 5-HT-evoked relaxation in canine coronary artery has been reported with a pA2 value of 8.3. oup.comoup.comresearchgate.net

Prevention of 5-HT Inhibition of Resting Tone in Porcine Pial Veins

In isolated porcine pial veins exhibiting rhythmic contractions, serotonin (B10506) (5-HT) inhibits these contractions in a concentration-dependent manner. This inhibition is mediated by 5-HT7 receptors located on the vascular smooth muscle. physiology.orgnih.gov LY 215840, as a 5-HT7 receptor antagonist, has been shown to prevent the 5-HT-mediated inhibition of resting tone and rhythmic contractions in porcine pial veins in a concentration-dependent manner. physiology.orgnih.govphysiology.org

Blockade of 5-HT2 Receptors Mediating Contraction in Rat Jugular Vein

LY 215840 is recognized as a potent 5-HT2 receptor antagonist. nih.govwikipedia.orgpsu.edu In the rat jugular vein, LY 215840 has been demonstrated to block 5-HT2 receptors that mediate contraction induced by 5-HT in vitro. nih.govpsu.edu Concentrations of LY 215840 ranging from 3 x 10⁻⁹ to 10⁻⁸ M were effective in blocking these contractile responses. nih.gov

Macrophage Immunomodulation

While research exists on macrophage immunomodulation in general, and studies utilize ex vivo cultured macrophages to investigate immunomodulatory agents, there is no specific information available in the provided search results detailing the direct in vitro or ex vivo effects of LY 215840 on macrophage immunomodulation. nih.govnih.govmdpi.combiorxiv.orgbiorxiv.org

Decreased Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production (IL-6, IL-1β)

Research indicates that LY 215840 can influence the production of pro-inflammatory cytokines induced by Lipopolysaccharide (LPS). LPS is a potent activator of the innate immune response, commonly used to stimulate inflammatory reactions in experimental settings. LY215840 has been shown to significantly suppress LPS-induced production of Interleukin-6 (IL-6) in macrophages. nih.gov Additionally, studies suggest that LY21580 decreases LPS-induced proinflammatory cytokines in macrophages more generally. msu.edu LPS stimulation triggers intracellular activation cascades, often mediated by MyD88 recruitment, which converge on the activation of transcription factors like NF-κB, leading to the transcription of pro-inflammatory cytokine genes. mdpi.com IL-1β is another potent pro-inflammatory cytokine, primarily induced in response to microbial molecules. thermofisher.com

Differential Effects on TNFα Production in LPS-Stimulated Macrophages

The effects of LY 215840 on Tumor Necrosis Factor-alpha (TNFα) production in LPS-stimulated macrophages appear to be differential or context-dependent. While LY215840 by itself did not show a significant effect on LPS-induced TNFα production, it was observed to reverse the effect of paroxetine (B1678475) (a selective serotonin reuptake inhibitor) on LPS-induced TNFα production in macrophages. nih.gov This suggests that LY215840's influence on TNFα may be linked to its interaction with serotonin pathways or in the context of co-stimulation. LPS-induced TNF-α production involves the recruitment of adaptor proteins to the Toll-like receptor 4 (TLR4) cytoplasmic domain. nih.gov

Involvement in Serotonin-Mediated Immune Pathways in Macrophages

LY 215840 is recognized as an antagonist of certain serotonin receptors, specifically 5-HT2 and 5-HT7 receptors. nih.govmsu.edu Serotonin (5-HT) plays a significant role in modulating immune cell function, including influencing cytokine secretion in monocytes and macrophages. frontiersin.org Studies utilizing LY215840 have aimed to investigate the involvement of serotonin in the immunomodulatory effects of other compounds, such as paroxetine, on macrophage cytokine responses. nih.govmsu.eduresearchgate.net Macrophages express serotonin transporters (SERT) and can synthesize and release 5-HT, which can then modulate cytokine production via serotonin receptors. nih.gov

Analysis of Signaling Kinases (e.g., IκBα phosphorylation, MAPK pathways)

Investigation into the signaling mechanisms affected by compounds studied alongside LY215840 in macrophages has included analysis of key kinases involved in inflammatory responses. For instance, in studies examining the effects of paroxetine in macrophages, paroxetine was found to inhibit LPS-induced IκBα phosphorylation, although MAPK pathways were largely unaffected by paroxetine itself. nih.gov Another study indicated that paroxetine did not appear to modulate the phosphorylation of inflammatory signaling kinases including pIκBα, pP38, pJNK1/2, and pERK1/2 in macrophages. msu.edu MAPK pathways, including ERK, JNK, and p38, are crucial intracellular signaling cascades that regulate various cellular processes, including inflammation, and are activated by stimuli like LPS. thermofisher.combio-techne.com IκB kinase (IKK) plays a central role in activating NF-κB, a key transcription factor for pro-inflammatory genes, and also controls the activation of the ERK MAPK pathway. nih.gov LPS can activate MAPK signaling pathways like ERK and JNK in various cell types, leading to the production of inflammatory mediators. plos.org

Interaction with JAK2/STAT3 Pathway in Immune Responses

The Janus kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling route involved in immune regulation and is activated by various cytokines and growth factors. nih.govfrontiersin.orgxiahepublishing.com Research exploring immunomodulatory effects has investigated the involvement of the JAK2/STAT3 pathway. Studies using LY215840 in conjunction with other compounds, such as paroxetine, have examined the role of this pathway in immune responses. researchgate.netnih.gov For example, some findings suggest that JAK2/STAT3-modulated effects of paroxetine on immune responses might be independent of serotonin, despite the use of LY215840 as a serotonin receptor antagonist. researchgate.net Inhibition of the JAK2/STAT3 signaling pathway has been shown to have protective effects in models of inflammation and injury. nih.gov Activation of JAK2/STAT3 can be triggered by cytokines like IL-6, which is produced during inflammatory responses. frontiersin.orgnih.gov

Ocular Cell Responses

Beyond its effects on immune cells, LY 215840 has also been studied for its impact on ocular cells, particularly in the context of conditions like diabetic retinopathy, which involve oxidative stress and inflammation. mdpi.comnih.gov

Inhibition of Superoxide (B77818) Production in Retinal Cells under High Glucose Conditions

Elevated glucose levels, characteristic of diabetes, lead to increased oxidative stress and the overproduction of reactive oxygen species, including superoxide, in retinal cells. mdpi.comnih.gov This oxidative stress contributes to cellular damage and the development of diabetic retinopathy. nih.gov Studies using retinal cell lines, such as 661W cells, have demonstrated that incubation in high glucose conditions significantly increases superoxide production. nih.govnih.gov LY215840, identified as a 5-HT2/5-HT7 receptor antagonist, has been shown to significantly inhibit superoxide production by 661W cells when cultured under high glucose conditions. nih.govgoogle.com This suggests a potential role for LY215840 in mitigating glucose-induced oxidative stress in retinal cells.

In Vivo Pharmacological Investigations of Ly 215840 in Animal Models

Cardiovascular System Dynamics

Investigations in animal models have explored the effects of LY 215840 on blood pressure and vascular responses, primarily due to its activity on serotonin (B10506) receptors which are known to influence the cardiovascular system. wikipedia.org

Anti-Hypertensive Effects in Animal Models

LY 215840 has demonstrated anti-hypertensive effects in animal models. wikipedia.orgprobes-drugs.org This effect is attributed to its activity as an antagonist at serotonin 5-HT2A and 5-HT7 receptors. wikipedia.org Serotonin is known to have stimulatory effects on processes that can influence blood pressure. oup.com

Modulation of Vascular Pressor Responses

Studies have investigated the ability of LY 215840 to modulate vascular pressor responses in animal models. For instance, in pithed rats, chronic intravenous infusion of LY 215840 produced a significant rightward shift in the 5-HT pressor-response curve. nih.gov This indicates that LY 215840 effectively blocked the pressor (blood pressure increasing) effects induced by serotonin in the vasculature of these animals. nih.gov

Neuromuscular Function

The effects of LY 215840 on neuromuscular function, specifically its potential to induce muscle relaxation, have also been examined in animal studies.

Muscle Relaxant Effects in Animal Models

LY 215840 has been reported to exhibit muscle relaxant effects in animal models. wikipedia.orgprobes-drugs.org This observed effect aligns with its pharmacological profile as a serotonin receptor antagonist, as serotonin receptors are involved in regulating muscle tone and activity.

Retinal Protection Studies

Research has extended to evaluating the potential protective effects of LY 215840 in models of retinal damage.

Protection Against Light-Induced Retinopathy in Mouse Models

In studies investigating potential therapeutic targets for retinal degeneration, LY 215840 has been tested in mouse models of light-induced retinopathy. In one study utilizing Abca4–/–Rdh8–/– mice, a model for Stargardt disease-associated retinal degeneration, LY 215840 was examined for its effect on bright light-induced retinopathy. jci.org LY 215840, acting as a 5-HT7 receptor antagonist, was administered to these mice prior to light exposure. jci.org The effect was evaluated by examining retinal structure using Optical Coherence Tomography (OCT) imaging. jci.org While the study explored multiple compounds, including other 5-HT7 receptor antagonists, the findings indicated that pharmacological inhibition of certain GPCRs, including those targeted by LY 215840, could offer protection against light-induced degeneration in these mouse models. jci.org

Thrombus Formation

Delayed Occlusion in Rabbit Models of Thrombosis

LY 215840 has been studied for its effects on thrombus formation, particularly in rabbit models. Due to its ability to block both platelet and vascular 5-HT2 receptors, LY 215840 was investigated for its effectiveness in the rabbit carotid artery model of vascular occlusion. nih.gov Studies demonstrated that low intravenous doses of LY 215840 markedly prolonged the time to vascular occlusion in this model. nih.gov This suggests that LY 215840 can impede thrombus formation in this experimental setting.

Lack of Effect on Neointima Formation in Balloon-Injured Rat Carotid Arteries

The role of 5-HT2 receptors in neointima formation has been assessed using selective antagonists like LY 215840. nih.gov In a study using a balloon injury model in rat carotid arteries, continuous infusion of LY 215840 was administered from two days before until two weeks after the injury to examine its effects on intimal thickening. nih.gov Despite producing a significant rightward shift in the 5-HT pressor-response curve, indicating effective vascular 5-HT2 receptor blockade, LY 215840 had no significant effect on the cross-sectional intimal area measured two weeks post-injury. nih.gov The cellular density of the neointima in LY 215840-treated rats also remained unchanged compared to the vehicle group. nih.gov These findings suggest that, in this specific model of vascular balloon injury, extensive blockade of vascular 5-HT2 receptors by LY 215840 does not inhibit neointima formation. nih.gov

General Pharmacological Effects and Selectivity

Selectivity Assessment Against Other Vascular Receptors (e.g., alpha-1, beta-1, angiotensin II)

The selectivity of LY 215840 as an inhibitor of 5-HT2 receptors has been assessed against other vascular receptors that modulate vasoconstriction. nih.gov Studies in rats have shown that after intravenous and oral administration, LY 215840 potently blocked the pressor response to 5-HT, indicating its effectiveness as a 5-HT2 receptor antagonist. nih.gov Furthermore, it was observed that LY 215840 blocked vascular 5-HT2 receptors at doses that did not affect alpha-1, beta-1 receptors, or angiotensin II pressor responses. nih.gov This documented selectivity of LY 215840 highlights its preferential action on 5-HT2 receptors compared to these other vascular receptor types. nih.gov

Preclinical Research Methodologies and Considerations for Ly 215840

Assay Development and High-Throughput Screening for Receptor Ligands

The development of specific assays is crucial for identifying and characterizing compounds that interact with serotonin (B10506) receptors, such as the targets of LY 215840 (5-HT2 and 5-HT7 receptors). High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to find potential receptor ligands. While the specific details of HTS campaigns involving LY 215840 are not extensively detailed in the provided context, the compound itself is described as a high-affinity ligand for the 5-HT7 receptor and an antagonist for both 5-HT2 and 5-HT7 receptors, suggesting its identification and characterization likely involved binding and functional assays. rndsystems.comwikipedia.org

Functional assays are essential to determine whether a compound acts as an agonist or antagonist and to measure its potency. For receptors coupled to adenylyl cyclase, such as the 5-HT7 receptor which is positively coupled to adenylyl cyclase via a Gsα protein, assays measuring cyclic AMP (cAMP) levels are commonly used. oup.comnih.gov For example, studies on rat glomerulosa cells have measured cAMP formation in response to serotonin (5-HT) and the inhibitory effect of LY 215840 on this response. oup.comoup.com

Binding assays, often using radiolabeled ligands, are employed to determine the affinity of a compound for a specific receptor. These assays can provide information on the dissociation constant (Kd) or inhibition constant (Ki), which reflect the binding strength.

In Vitro Model Systems for Serotonin Receptor Research

In vitro model systems are fundamental in preclinical research to investigate the direct effects of compounds like LY 215840 on specific cells, receptors, and signaling pathways outside of a living organism.

Use of Cell Lines (e.g., Rat Glomerulosa Cells, 661W Retinal Cells, Macrophage Cell Lines)

Various cell lines are utilized to study the interactions of LY 215840 with serotonin receptors and their downstream effects.

Rat Glomerulosa Cells: These cells, derived from the adrenal cortex, have been used to study the effect of LY 215840 on serotonin-induced aldosterone (B195564) secretion and cAMP formation. Studies have shown that LY 215840 inhibits 5-HT-induced stimulation of aldosterone production and cAMP accumulation in these cells. oup.comnih.govoup.com The potency of LY 215840 in inhibiting 5-HT-induced steroidogenesis and cAMP accumulation in rat glomerulosa cells has been quantified, with reported pA2 and pKB values. oup.comoup.com This indicates that LY 215840 acts as a competitive antagonist at 5-HT7 receptors in this cell type. oup.com

661W Retinal Cells: This immortalized mouse retinal photoreceptor cell line is used in retinal research. psu.eduaging-us.complos.org Studies involving 661W cells have investigated the role of serotonin receptors in processes like superoxide (B77818) generation in the context of high glucose conditions. nih.gov LY 215840, described as a 5-HT2/5-HT7 receptor antagonist, has been shown to significantly inhibit superoxide production by 661W cells incubated in high glucose. nih.gov This suggests a role for 5-HT2 and/or 5-HT7 receptors in this process in retinal cells.

Macrophage Cell Lines: Macrophages are involved in immune responses, and serotonin can modulate their function. Research using macrophage cell lines has explored the effects of serotonin receptor antagonists on inflammatory cytokine production. A study using macrophages indicated that LY 215840, as a 5-HT2/5-HT7 receptor antagonist, decreases LPS-induced proinflammatory cytokines in these cells. msu.edu

These cell line studies provide insights into the cellular mechanisms and signaling pathways influenced by LY 215840.

Table 1: Summary of Cell Line Studies with LY 215840

Cell LineSpeciesRelevant Receptor(s) Targeted by LY 215840Observed Effect of LY 215840Key FindingsSource
Rat Glomerulosa CellsRat5-HT7Inhibits 5-HT-induced aldosterone secretion and cAMP formation.Acts as a competitive antagonist at 5-HT7 receptors. Potency measured (pA2, pKB). oup.comnih.govoup.com
661W CellsMouse5-HT2/5-HT7Inhibits superoxide production in high glucose conditions.Suggests involvement of 5-HT2/5-HT7 receptors in retinal superoxide generation. nih.gov
Macrophage Cell LinesNot specified5-HT2/5-HT7Decreases LPS-induced proinflammatory cytokines.Indicates modulation of inflammatory response via 5-HT2/5-HT7 receptors. msu.edu

Isolated Tissue and Organ Preparations (e.g., Adrenocortical Slices, Vascular Preparations)

Isolated tissue and organ preparations allow for the study of drug effects on the physiological responses of specific tissues while maintaining their structural integrity and cellular interactions.

Adrenocortical Slices: Studies using perifused rat adrenocortical slices have investigated the effect of LY 215840 on serotonin-induced aldosterone secretion. oup.comoup.com LY 215840 was shown to inhibit 5-HT-induced aldosterone secretion in a concentration-dependent manner, shifting the 5-HT response curve to the right. oup.comoup.com Schild analysis confirmed a competitive antagonism with a determined pA2 value. oup.comoup.com This demonstrates the direct action of LY 215840 on the adrenal tissue to block the effects of serotonin mediated by 5-HT7 receptors. oup.comoup.com

Vascular Preparations: LY 215840 has been studied in various vascular tissue preparations to understand its effects on vascular tone and reactivity mediated by serotonin receptors.

Canine Coronary Artery: LY 215840, described as a high-affinity 5-HT7 receptor ligand, has been shown to block serotonin-induced relaxation in canine coronary artery preparations. rndsystems.comwikipedia.orgphysiology.orgmedchemexpress.com The potency of LY 215840 in blocking this relaxation has been reported. oup.com

Porcine Pial Veins: In isolated porcine pial veins, LY 215840 has been shown to concentration-dependently block serotonin-mediated inhibition of rhythmic contractions. physiology.orgphysiology.org This suggests that 5-HT7 receptors mediate this relaxation in porcine pial veins, and LY 215840 acts as an antagonist at these receptors. physiology.orgphysiology.org

Rat Superior Mesenteric Veins: LY 215840 has also been studied in rat superior mesenteric veins, where serotonin acts as a potent relaxant. rndsystems.compatsnap.com

These studies on isolated vascular tissues highlight the role of serotonin receptors in regulating vascular function and the ability of LY 215840 to modulate these responses.

Table 2: Summary of Isolated Tissue/Organ Studies with LY 215840

Tissue/Organ PreparationSpeciesRelevant Receptor(s) Targeted by LY 215840Observed Effect of LY 215840Key FindingsSource
Adrenocortical SlicesRat5-HT7Inhibits 5-HT-induced aldosterone secretion.Competitive antagonism at 5-HT7 receptors. Potency measured (pA2). oup.comoup.com
Coronary ArteryCanine5-HT7Blocks 5-HT-induced relaxation.LY 215840 is a high-affinity 5-HT7 receptor ligand/antagonist in this tissue. Potency reported (pA2). oup.com rndsystems.comwikipedia.orgphysiology.orgmedchemexpress.com
Pial VeinsPorcine5-HT7Blocks 5-HT-mediated inhibition of rhythmic contractions.Suggests 5-HT7 receptor mediation of relaxation. Acts as a competitive antagonist. physiology.orgphysiology.org
Superior Mesenteric VeinsRatNot explicitly specified (related to 5-HT)Studied in the context of 5-HT-induced relaxation.Serotonin is a potent relaxant in this tissue. rndsystems.compatsnap.com

Animal Models in Pharmacological Evaluation

Animal models are indispensable for evaluating the in vivo pharmacological effects of compounds, including their efficacy, pharmacokinetics, and potential physiological impacts. LY 215840 has been studied in various animal models. wikipedia.orgtacir.pro

Rodent Models (e.g., Rat, Mouse) for Systemic and Organ-Specific Studies

Rodent models, particularly rats and mice, are widely used in preclinical research due to their genetic tractability, relatively low cost, and well-characterized physiology.

Rat Models: Rats have been used to study the effects of LY 215840 on vascular function and other physiological responses. In the rat jugular vein, LY 215840 blocked 5-HT2 receptors mediating contraction to 5-HT in vitro. nih.gov In vivo studies in rats showed that LY 215840 was a potent 5-HT2 receptor antagonist, blocking the pressor response to intravenously administered 5-HT. nih.gov This blockade of vascular 5-HT2 receptors persisted for several hours after administration. nih.gov Rat models are also used in studies involving retinal detachment and photoreceptor cell death, where 661W cells (derived from mice) are used for in vitro confirmation. nih.gov

Mouse Models: Mouse models are frequently used to investigate the role of serotonin receptors in various physiological and pathological processes. Studies in diabetic mice have examined the effect of LY 215840 on retinal superoxide generation. rndsystems.comnih.gov LY 215840 inhibited superoxide production in 661W cells (mouse retinal cell line), suggesting its relevance in mouse retinal studies. nih.gov Mouse models of retinal detachment also utilize 661W cells for in vitro validation of findings. nih.gov As of 2015, much of the work on LY 215840 has been conducted in animal models. tacir.pro Rodent models are also used in broader studies of serotonin receptors and potential therapeutic targets. nucleos.comnih.govnih.gov

Rodent models provide valuable in vivo data on the systemic effects and organ-specific actions of LY 215840.

Larger Animal Models (e.g., Canine, Porcine, Rabbit) for Specific Physiological Systems

Larger animal models are often used when the physiological system under investigation is more comparable to humans or requires a larger tissue mass for study.

Canine Models: Canine models have been utilized to study the effects of LY 215840 on the cardiovascular system, specifically in coronary arteries. As mentioned in the in vitro section, LY 215840 blocks serotonin-induced relaxation in canine coronary arteries, indicating its activity on 5-HT7 receptors in this species. rndsystems.comwikipedia.orgphysiology.orgmedchemexpress.com

Porcine Models: Porcine models have been used to study the effects of LY 215840 on vascular tissue, such as pial veins. physiology.orgphysiology.org These studies have shown that LY 215840 blocks serotonin-mediated relaxation in porcine pial veins. physiology.orgphysiology.org

Rabbit Models: Rabbit models have been employed to investigate the effects of LY 215840 on thrombosis. wikipedia.orgnih.gov Studies in a rabbit model of thrombosis showed that LY 215840, as a potent 5-HT2 receptor antagonist, delayed vascular occlusion. nih.gov

These larger animal models provide crucial data on the effects of LY 215840 in physiological systems that may more closely resemble those in humans, complementing the findings from rodent studies.

Table 3: Summary of Animal Model Studies with LY 215840

Animal ModelSpeciesRelevant Receptor(s) Targeted by LY 215840Key System/Organ StudiedObserved Effect of LY 215840Source
RodentRat5-HT2, 5-HT7Vascular, Adrenal, RetinaBlocks 5-HT-induced vasoconstriction, inhibits aldosterone secretion. oup.comnih.govoup.comnih.gov
RodentMouse5-HT2/5-HT7RetinaInhibits retinal superoxide generation. rndsystems.comnih.govnih.gov
Larger AnimalCanine5-HT7Coronary ArteryBlocks 5-HT-induced relaxation. rndsystems.comwikipedia.orgphysiology.orgmedchemexpress.com
Larger AnimalPorcine5-HT7Pial VeinsBlocks 5-HT-mediated relaxation. physiology.orgphysiology.org
Larger AnimalRabbit5-HT2Vascular (Thrombosis)Delays vascular occlusion. wikipedia.orgnih.gov

Methodological Approaches in Animal Studies (e.g., Perifusion Experiments)

Preclinical studies involving LY215840 have utilized animal models to investigate its effects. For instance, studies in rabbits have examined its ability to block vascular and platelet 5-HT2 receptors and delay occlusion in a model of thrombosis. wikipedia.org Research in canine coronary arteries has explored LY215840 as a high-affinity 5-HT7 receptor ligand, demonstrating its capacity to block serotonin-induced relaxation. nih.gov These studies often involve assessing the compound's interaction with specific receptors and its resulting physiological effects in animal tissues or in vivo systems. While the search results mention animal studies and vascular effects, specific details regarding perifusion experiments for LY215840 were not extensively found. However, perifusion is a technique used in pharmacological studies to maintain tissue viability and control the extracellular environment while monitoring the release of substances or the tissue's response to compounds. This method could potentially be applied in studies examining the effects of LY215840 on isolated tissues expressing 5-HT2 or 5-HT7 receptors, allowing for the precise measurement of receptor-mediated responses.

Q & A

Q. What are the critical chemical and storage parameters for maintaining LY 215840 stability in experimental settings?

LY 215840 (CAS 137328-52-0; C₂₄H₃₃N₃O₂) requires strict temperature control: short-term storage at 0–4°C (days to weeks) and long-term storage at -20°C (months) to prevent degradation. Solubility testing must precede stock solution preparation, with solvents selected based on polarity and compatibility with downstream assays. Post-preparation, stock solutions should be stored at -80°C (6 months) or -20°C (1 month) to ensure stability .

Q. How should researchers design initial pharmacological assays for LY 215840 to ensure reproducibility?

  • Step 1: Validate compound identity and purity via NMR, HPLC, or mass spectrometry, especially if synthesizing novel derivatives .
  • Step 2: Use literature-reported IC₅₀ values as benchmarks for dose-response experiments.
  • Step 3: Include positive/negative controls (e.g., known receptor agonists/antagonists) to contextualize LY 215840’s activity .
  • Step 4: Document all protocols in supplementary materials to enable replication, per journal guidelines .

Q. What methodological pitfalls should be avoided when characterizing LY 215840’s solubility and bioavailability?

  • Common errors: Overlooking solvent-protein binding interactions, failing to account for temperature fluctuations during dissolution, and neglecting to test stability under assay conditions (e.g., pH, light exposure).
  • Best practices: Use dynamic light scattering (DLS) to assess aggregation and differential scanning calorimetry (DSC) to monitor thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for LY 215840?

Contradictions often arise from differences in metabolic pathways, protein binding, or tissue penetration. To address this:

  • Approach 1: Conduct pharmacokinetic (PK) studies to measure plasma/tissue concentrations and correlate with observed effects.
  • Approach 2: Use knockout animal models to isolate target receptor contributions.
  • Approach 3: Apply computational modeling (e.g., physiologically based pharmacokinetic, PBPK) to predict in vivo behavior from in vitro data .

Q. What strategies optimize LY 215840’s selectivity in complex biological systems with off-target interactions?

  • Method 1: Employ high-throughput screening (HTS) with counter-target assays (e.g., GPCR panels) to identify cross-reactivity.
  • Method 2: Use structure-activity relationship (SAR) studies to modify functional groups linked to off-target binding.
  • Method 3: Validate selectivity via CRISPR-mediated gene silencing of suspected off-targets .

Q. How should researchers analyze conflicting data on LY 215840’s mechanism of action across independent studies?

  • Framework: Apply the "principal contradiction" analysis: identify the dominant variable (e.g., assay conditions, cell lines) influencing discrepancies .
  • Actionable steps:
  • Replicate experiments using standardized protocols (e.g., ATCC cell lines, uniform buffer systems).
  • Perform meta-analysis of published data to isolate confounding factors (e.g., batch-to-batch variability).
  • Use Bayesian statistics to quantify uncertainty in mechanistic models .

Q. What experimental designs are recommended for assessing LY 215840’s long-term toxicity in preclinical models?

  • Design 1: Dose-ranging studies in rodents with histopathological endpoints (e.g., liver/kidney damage markers).
  • Design 2: Chronic exposure models with pharmacokinetic monitoring to assess cumulative effects.
  • Design 3: Incorporate organ-on-a-chip systems to simulate human tissue responses .

Data Integrity and Reporting

Q. How can researchers ensure data robustness when publishing LY 215840 studies?

  • Guideline 1: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo).
  • Guideline 2: Report effect sizes with 95% confidence intervals, not just p-values.
  • Guideline 3: Disclose all conflicts of interest and funding sources to mitigate bias .

Q. What statistical methods are appropriate for analyzing dose-response relationships in LY 215840 studies?

  • Non-linear regression: Fit data to Hill or log-logistic models using software like GraphPad Prism.
  • Bootstrap resampling: Estimate uncertainty in EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests: Compare multiple dose groups while controlling for Type I error .

Ethical and Reproducibility Considerations

Q. How should researchers address ethical concerns in LY 215840 studies involving animal or human subjects?

  • For animal studies: Follow ARRIVE 2.0 guidelines for reporting and obtain IACUC approval.
  • For human trials: Ensure informed consent, anonymize data, and pre-register protocols on ClinicalTrials.gov .

Q. What steps mitigate reproducibility crises in LY 215840 research?

  • Pre-registration: Submit experimental designs to platforms like Open Science Framework.
  • Blinded analysis: Separate data collection and interpretation roles.
  • Collaborative replication: Partner with independent labs to verify key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.